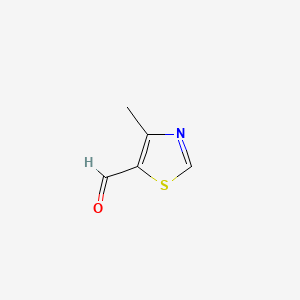

4-Methylthiazole-5-carboxaldehyde

描述

Significance and Research Trajectory

The primary significance of 4-Methylthiazole-5-carboxaldehyde in academic research lies in its role as a versatile building block. alfa-chemical.com Its aldehyde functional group allows for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity has been harnessed by researchers to construct more elaborate molecular architectures.

A pivotal application that has driven much of the research interest in this compound is its use as a key intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil. google.com This has spurred the development of efficient and scalable synthetic routes to this compound itself.

Beyond its role in antibiotic synthesis, the thiazole (B1198619) moiety is a recognized pharmacophore, a structural feature responsible for a drug's biological activity. This has led to the exploration of this compound as a precursor for novel therapeutic agents. Research has shown that derivatives of this compound are being investigated for their potential in treating a range of conditions, including cancer, inflammation, and infectious diseases. alfa-chemical.com Furthermore, its potential neuroprotective effects are also an area of active investigation. alfa-chemical.com

The research trajectory of this compound has thus evolved from its initial discovery and characterization to its application as a crucial component in the synthesis of established drugs, and now to its use as a scaffold for the discovery of new bioactive molecules.

Historical Context of Thiazole Chemistry and Derivatives

The story of this compound is intrinsically linked to the broader history of thiazole chemistry. The systematic study of thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, began in the late 19th century. These aromatic compounds quickly gained attention due to their presence in a variety of natural products and their diverse chemical reactivity.

Early research focused on understanding the fundamental properties and reactions of the thiazole ring. The development of synthetic methods to construct and functionalize thiazoles was a major focus, laying the groundwork for the later synthesis of more complex derivatives like this compound. The first synthesis of this compound was reported in 1939. google.com

The discovery of the thiazole ring in essential biomolecules, such as thiamine (B1217682) (Vitamin B1), further fueled interest in this class of compounds. This discovery highlighted the biological importance of thiazoles and inspired chemists to explore their potential in medicinal applications. Over the decades, a vast number of thiazole derivatives have been synthesized and evaluated for their pharmacological properties, leading to the development of numerous successful drugs.

Current Research Landscape and Future Directions

The current research landscape for this compound and its derivatives is vibrant and multifaceted. A significant area of focus remains the development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly. scispace.com

In the realm of medicinal chemistry, researchers are actively designing and synthesizing new compounds derived from this compound with the aim of discovering new therapeutic agents. For instance, derivatives of the corresponding carboxylic acid, 4-methylthiazole-5-carboxylic acid, have been synthesized and investigated as potential anticancer agents. researchgate.net Other research has explored derivatives for their potential to ameliorate insulin (B600854) sensitivity and hyperlipidemia in diabetic models, highlighting the broad therapeutic potential of this scaffold. nih.gov

Future directions in the field are likely to involve the continued exploration of the biological activities of novel thiazole derivatives synthesized from this compound. The development of new catalysts and reaction conditions will enable the creation of increasingly complex and diverse molecular structures. As our understanding of disease pathways deepens, it is anticipated that this versatile building block will play a continuing role in the rational design of targeted therapies. The ongoing research into its derivatives as potential treatments for cancer and metabolic disorders points towards a promising future for this compound in drug discovery. mdpi.comresearchgate.net

Structure

2D Structure

属性

IUPAC Name |

4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVIEMFQPALZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342386 | |

| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82294-70-0 | |

| Record name | 4-Methyl-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 4-methylthiazole-5-carboxaldehyde is the primary site of its chemical reactivity, participating in a variety of reactions that are fundamental to organic synthesis.

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation, and this compound readily participates in such transformations. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. organic-chemistry.org

In a typical Knoevenagel condensation, this compound reacts with a compound containing an active methylene group, such as malononitrile (B47326) or an α-cyanoacetamide derivative, in the presence of a basic catalyst. The reaction proceeds through the formation of an α,β-unsaturated product. For instance, the reaction with 2-cyanoacetamide (B1669375) derivatives leads to the formation of (E)-2-cyano-3-(4-methylthiazol-5-yl)acrylamide compounds. nih.govnih.gov This type of reaction is valuable for synthesizing molecules with potential biological activity. nih.govnih.gov The Doebner modification of the Knoevenagel condensation allows for the reaction with compounds containing carboxylic acid groups, which subsequently undergo decarboxylation. organic-chemistry.org

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| 2-Cyanoacetamide derivatives | (E)-2-cyano-3-(4-methylthiazol-5-yl)acrylamide | Knoevenagel Condensation | nih.govnih.gov |

Nucleophilic Attack by N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that act as powerful nucleophiles and organocatalysts. rsc.orgsemanticscholar.org Their reaction with aldehydes, including this compound, is a key step in many important transformations, leading to umpolung reactivity, or the reversal of polarity, of the aldehyde. rsc.org

The initial step in NHC catalysis involving an aldehyde is the nucleophilic attack of the NHC on the carbonyl carbon of the aldehyde. rsc.orgsemanticscholar.orgnih.gov This attack forms a zwitterionic adduct, which then undergoes a proton transfer to form a key intermediate known as the Breslow intermediate. rsc.orgnih.gov The formation of the Breslow intermediate is a critical step, as it is the active species in many subsequent reactions. rsc.org Computational studies have indicated that a direct 1,2-proton transfer within the initial adduct is energetically unfavorable. rsc.org Instead, the proton transfer is often assisted by other species in the reaction mixture, such as another molecule of the aldehyde or the Breslow intermediate itself in an autocatalytic fashion. nih.gov

The Breslow intermediate, once formed, can act as an acyl anion equivalent. rsc.org This means that the carbon atom that was originally the carbonyl carbon of the aldehyde now has nucleophilic character. This umpolung allows the aldehyde to participate in reactions that would not otherwise be possible, such as the Stetter reaction and benzoin (B196080) condensation. rsc.org The acyl anion equivalent generated from this compound can then react with various electrophiles, leading to the formation of new carbon-carbon bonds.

Formation of Hydrazones

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are typically formed by the reaction of an aldehyde or ketone with hydrazine (B178648). This compound readily reacts with hydrazine or substituted hydrazines to form the corresponding hydrazones. This reaction is a condensation reaction where a molecule of water is eliminated. nih.govmdpi.com The formation of hydrazones is an important transformation as these compounds can serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles. mdpi.comnih.gov For example, the reaction of this compound with phenylhydrazine (B124118) would yield 4-methyl-5-((2-phenylhydrazono)methyl)thiazole.

Reactions with Thiosemicarbazones

Thiosemicarbazones are derivatives of semicarbazones in which the oxygen atom of the urea (B33335) moiety is replaced by a sulfur atom. They are synthesized by the reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). This compound reacts with thiosemicarbazide to form 2-(4-methylthiazol-5-ylmethylene)hydrazine-1-carbothioamide. This reaction is another example of a condensation reaction involving the aldehyde functional group. Thiosemicarbazones derived from heterocyclic aldehydes are of significant interest due to their wide range of biological activities. nih.gov

| Reaction Type | Reactant | Product | Reference |

|---|---|---|---|

| Hydrazone Formation | Hydrazine/Substituted Hydrazines | Corresponding Hydrazone | nih.govmdpi.comnih.gov |

| Thiosemicarbazone Formation | Thiosemicarbazide | 2-(4-methylthiazol-5-ylmethylene)hydrazine-1-carbothioamide | nih.gov |

Derivatization and Advanced Synthetic Applications

Synthesis of Thiazole-Containing Heterocyclic Compounds

The thiazole (B1198619) motif is a core component in numerous biologically active compounds. nih.gov 4-Methylthiazole-5-carboxaldehyde is a valuable starting material for the elaboration of more complex thiazole-containing heterocyclic systems. alfa-chemical.com Its aldehyde functionality provides a reactive handle for condensation and cyclization reactions, enabling the construction of fused and multi-ring systems. For instance, it can be used in reactions to create di-, tri-, and tetrathiazole moieties. nih.gov The synthesis of these larger structures often proceeds by first reacting the aldehyde with other molecules to form an intermediate which then undergoes further reactions. nih.gov

Research has demonstrated the synthesis of various thiazole derivatives through different strategies. One method involves the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to yield thiazoles. organic-chemistry.org Another approach utilizes a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to produce thiazoles under mild conditions. organic-chemistry.org These examples highlight the diverse synthetic pathways available for constructing thiazole-containing compounds, where a precursor like this compound can be a critical component.

Pharmaceutical Intermediate Synthesis

The utility of this compound is particularly evident in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of several important drugs. fishersci.cathermofisher.com

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Ceftitoren Pivoxil. google.comresearchgate.netnih.govnih.govgoogle.commdpi.comresearchgate.netdoaj.orggoogle.comresearchgate.net Ceftitoren Pivoxil is a third-generation cephalosporin (B10832234) antibiotic known for its broad-spectrum activity against various bacteria. nih.govresearchgate.net The synthesis of this antibiotic relies on the structural contribution of the this compound moiety. google.comgoogle.com

Several synthetic routes have been developed to produce this compound for this purpose. One efficient method involves the palladium/barium sulfate (B86663) (Pd/BaSO₄) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Other methods include the oxidation of related alcohol precursors like 4-methyl-5-(hydroxymethyl)thiazole using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). google.comgoogle.com The choice of synthetic route can be influenced by factors like yield, cost, and environmental impact. nih.gov

Table 1: Selected Synthetic Methods for this compound

| Starting Material | Reagents | Product | Application |

| 4-Methylthiazole-5-carboxylic acid chloride | Pd/BaSO₄, H₂ | This compound | Intermediate for Ceftitoren Pivoxil nih.govnih.gov |

| 4-Methyl-5-hydroxymethyl-thiazole | Pyridinium chlorochromate (PCC) | This compound | Intermediate for Ceftitoren Pivoxil google.comgoogle.com |

| Thiazole ester (e.g., Methyl 4-methylthiazole-5-carboxylate) | Sodium borohydride, AlCl₃, then an oxidizing agent | This compound | Intermediate for Ceftitoren Pivoxil google.com |

This table provides a summary of common synthetic routes and is not exhaustive.

Beyond its role in the synthesis of Ceftitoren Pivoxil, this compound is a building block for other compounds with potential therapeutic applications. alfa-chemical.com The thiazole ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been investigated for various biological activities. nih.govalfa-chemical.com For example, it has been used in the synthesis of compounds studied for anticancer, anti-inflammatory, and antimicrobial properties. nih.govalfa-chemical.com

The versatility of the aldehyde group allows for its conversion into other functional groups, leading to a wide array of derivatives. For instance, condensation reactions with amines can yield Schiff bases, which can then be further modified. The reaction with hydrazides can lead to the formation of hydrazones, a class of compounds with documented biological activities. mdpi.com

Biological Activity and Pharmacological Mechanisms of Action

General Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govfabad.org.tr This structural motif is present in a multitude of both naturally occurring and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govsciencescholar.us A prominent example of a natural product containing the thiazole ring is Vitamin B1 (Thiamine). nih.gov

Thiazole derivatives are recognized for their diverse therapeutic applications, which encompass antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. fabad.org.trsciencescholar.uswisdomlib.org The versatility of the thiazole nucleus allows it to serve as a scaffold for the design and synthesis of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. fabad.org.tr The significance of thiazoles in drug development is further underscored by their presence in numerous FDA-approved medications. sciencescholar.us The continuous exploration of thiazole chemistry has led to the discovery of compounds with significant potential in treating a variety of diseases. nih.govwisdomlib.org

Anticancer Research

Thiazole derivatives have emerged as a promising class of compounds in the realm of anticancer research, with numerous studies highlighting their potential to combat various malignancies. sciencescholar.uswisdomlib.org

Research has indicated that thiazole derivatives can exert their anticancer effects through the modulation of various cellular pathways. For instance, some thiazole derivatives have been shown to interfere with signaling pathways crucial for cancer cell survival and proliferation. ksbu.edu.tr Studies on 4-Methylthiazole (B1212942) have revealed its ability to induce apoptosis through the mitochondrial pathway. ksbu.edu.trresearchgate.net This involves the disruption of mitochondrial homeostasis, which can trigger a cascade of events leading to programmed cell death. researchgate.net Furthermore, some thiazole derivatives have been found to influence pathways related to oxidative stress and inflammation, which are often dysregulated in cancer. ksbu.edu.trnih.gov

A significant aspect of the anticancer activity of thiazole derivatives lies in their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. ksbu.edu.tr 4-Methylthiazole has been specifically investigated for its pro-apoptotic effects in leukemia cell lines. In HL-60 leukemia cells, 4-Methylthiazole was found to trigger apoptosis and disrupt the mitochondrial membrane potential. ksbu.edu.tr This disruption is a key event in the intrinsic apoptotic pathway. ksbu.edu.tr

Similarly, in K562 chronic myeloid leukemia cells, 4-methylthiazole demonstrated a significant reduction in cell viability by promoting both early and late-stage apoptosis, as well as necrosis, in a dose-dependent manner. ksbu.edu.tr The compound was observed to cause morphological changes characteristic of apoptosis in these cells. ksbu.edu.tr The mechanism of action involves the activation of caspases, such as Caspase-3, and the release of Cytochrome C, which are critical mediators of apoptosis. ksbu.edu.tr

| Compound | Cell Line | Effect | Key Findings |

|---|---|---|---|

| 4-Methylthiazole | HL-60 (Leukemia) | Induces apoptosis | Disrupts mitochondrial membrane potential, activates Caspase-3, and induces Cytochrome C release. ksbu.edu.tr |

| 4-Methylthiazole | K562 (Chronic Myeloid Leukemia) | Reduces cell viability, induces apoptosis and necrosis | Causes dose-dependent reduction in viable cells and morphological changes indicative of apoptosis. ksbu.edu.tr |

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle and transcription, making them attractive targets for cancer therapy. Certain thiazole-containing compounds have been identified as potent inhibitors of specific kinases, including CDK9. nih.gov CDK9 is a component of the positive transcription elongation factor b (pTEFb), which is essential for the transcription of many genes, including those that encode for anti-apoptotic proteins like Mcl-1. nih.govnih.gov

By inhibiting CDK9, these thiazole derivatives can suppress the transcription of key survival genes in cancer cells, thereby promoting apoptosis. nih.gov For example, a series of 4-thiazol-2-anilinopyrimidine derivatives have been designed and shown to be highly potent inhibitors of CDK9. nih.gov One of the most selective compounds from this series inhibits CDK9 with an IC50 value of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. nih.gov This inhibition of CDK9 leads to a reduction in the expression of the Mcl-1 anti-apoptotic protein and subsequently triggers programmed cell death in human cancer cell lines. nih.gov

| Thiazole Derivative Class | Target Kinase | Mechanism of Action | Outcome |

|---|---|---|---|

| 4-Thiazol-2-anilinopyrimidines | CDK9 | Inhibits CDK9-mediated RNA polymerase II transcription. | Reduces Mcl-1 expression and induces apoptosis in cancer cells. nih.gov |

The anticancer potential of thiazole derivatives has been evaluated against a panel of human cancer cell lines. For instance, novel synthesized thiazole derivatives have demonstrated cytotoxic activity against the human colon carcinoma cell line HCT-116 and the hepatocellular carcinoma cell line HepG2. researchgate.netsemanticscholar.org Some of these compounds have shown encouraging activity with minimal toxic effects. researchgate.net

Specifically, certain thiazole derivatives have been tested for their antiproliferative activity against HCT-116 and HT-29 colon cancer cell lines. researchgate.netnih.gov The sensitivity of these cell lines to anticancer agents can vary. For example, in a study investigating the effects of carvacrol, the IC50 value for HCT-116 was found to be 92 µM, while for HT-29 it was 42 µM, indicating a difference in susceptibility between the two cell lines. nih.govnih.gov While specific data for 4-Methylthiazole-5-carboxaldehyde against all the listed cell lines is not extensively detailed in the provided search results, the general activity of the thiazole scaffold against these lines is evident.

| Thiazole Derivative | Cancer Cell Line | Observed Activity |

|---|---|---|

| Novel thiazole derivatives | HCT-116 (Colon Carcinoma) | Cytotoxic activity. researchgate.netsemanticscholar.org |

| Novel thiazole derivatives | HepG2 (Hepatocellular Carcinoma) | Antiproliferative activity. researchgate.netsemanticscholar.org |

| Thiazole derivatives | HT-29 (Colon Carcinoma) | Antiproliferative activity. researchgate.net |

Antimicrobial and Antibacterial Activity

The thiazole nucleus is a key structural component in many compounds exhibiting antimicrobial and antibacterial properties. nih.govfabad.org.tr Thiazole derivatives have been synthesized and evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria. koreascience.kr For example, some thiazole-5-carboxamide (B1230067) derivatives have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). koreascience.kr

Furthermore, the development of antibacterial polymers based on thiazolium groups highlights the ongoing efforts to leverage the antimicrobial potential of thiazole-containing structures. nih.gov These polymers can be designed to have hydrolytically labile linkages, leading to the release of active antimicrobial agents. nih.gov The broad spectrum of biological activities associated with thiazoles underscores their importance in the development of new therapeutic agents to combat microbial infections. sciencescholar.us

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Bacillus Cereus)

A study on novel 2,4-disubstituted thiazole derivatives reported modest to good antibacterial activity against a panel of bacteria, which included Staphylococcus aureus and Bacillus subtilis. bohrium.com Another study focused on phenylthiazole compounds and their activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications of the thiazole core can lead to potent anti-MRSA agents. nih.gov Similarly, research into 5-acetyl-4-methyl-2-(substituted)-1,3-thiazole derivatives demonstrated antimicrobial properties against S. aureus. analis.com.my

There is a lack of specific data regarding the activity of this compound or its close derivatives against Micrococcus luteus and Bacillus cereus in the consulted literature. However, some studies have explored the antibacterial properties of various compounds against these bacteria, which could provide a basis for future investigations into thiazole derivatives. researchgate.netnih.govresearchgate.netnih.govuomustansiriyah.edu.iqnih.govcabidigitallibrary.orgnih.gov

| Bacterium | Activity of Derivatives | Reference |

|---|---|---|

| Staphylococcus aureus | Modest to good activity reported for various derivatives. | bohrium.com |

| Bacillus subtilis | Screened against, with some derivatives showing activity. | bohrium.com |

| Micrococcus luteus | No specific data available for this compound or its derivatives. | N/A |

| Bacillus cereus | No specific data available for this compound or its derivatives. | N/A |

Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Information on the direct action of this compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is not prevalent in the available scientific literature. However, studies on its derivatives provide some context.

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and tested for their antimicrobial activity. mdpi.com One of the most active compounds showed sensitivity against Escherichia coli, but not against Pseudomonas aeruginosa. mdpi.com Another study on new 4-methylthiazole derivatives indicated that the synthesized compounds exhibited antibacterial effects. bohrium.com Some thiazole derivatives have also been investigated for their potential to inhibit MurB, an enzyme involved in bacterial cell wall synthesis, in E. coli. cu.edu.eg

Potential Mechanisms: Disruption of Microbial Cell Walls, Interference with Metabolic Pathways, Enzyme Inhibition

While the precise mechanism of action for this compound is not documented, research on related thiazole compounds suggests several potential antibacterial mechanisms.

One study on 5-acetyl-4-methylthiazole derivatives investigated their mode of action and found that they could increase the permeability of the microbial cell wall, as indicated by an increased uptake of crystal violet. analis.com.my This suggests that disruption of the cell membrane is a plausible mechanism. The same study also pointed to the leakage of cellular materials absorbing at 260/280 nm, further supporting membrane damage as a key mode of action. analis.com.my

Enzyme inhibition is another potential mechanism. For instance, some thiazole derivatives have been investigated as inhibitors of the MurB enzyme, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. cu.edu.eg

Anti-inflammatory Effects

Direct evidence of the anti-inflammatory effects of this compound is not found in the reviewed literature. However, studies on its derivatives suggest that the thiazole scaffold is a promising candidate for the development of anti-inflammatory agents.

For example, a study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, a derivative, demonstrated that it could ameliorate inflammation in a diabetic rat model. nih.gov Another investigation into 5-carboxyethyl-2-hydrazon-4-methyl-thiazole derivatives revealed a good anti-inflammatory potential in an acute inflammation model in rats. researchgate.net Furthermore, a series of 5-methylthiazole-thiazolidinone conjugates were identified as potent and selective COX-1 inhibitors, a well-known target for anti-inflammatory drugs. mdpi.com

Antiviral Activity (e.g., Anti-BVDV)

There is no specific information available in the scientific literature regarding the antiviral activity of this compound, including against the Bovine Viral Diarrhea Virus (BVDV). BVDV is often used as a surrogate model for the hepatitis C virus in antiviral research. nih.gov While various compounds have been screened for anti-BVDV activity, data on this compound is absent.

Neuroprotective Effects

Direct studies on the neuroprotective effects of this compound are not available. However, the 4-methylthiazole ring is a core component of the drug chlormethiazole, which has been investigated for its neuroprotective properties. Research on novel analogues of chlormethiazole that preserve the 4-methylthiazole pharmacophore suggests that this chemical scaffold is a potential source for new neuroprotective therapeutics.

Xanthine (B1682287) Oxidase Inhibition and Anti-Hyperuricemic Effects

There are no direct studies on this compound as a xanthine oxidase inhibitor or for its anti-hyperuricemic effects. However, research into derivatives has shown promise in this area. A study on a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives identified compounds with excellent xanthine oxidase inhibitory activity. nih.govresearchgate.net Some of these derivatives also displayed significant in vivo serum uric acid inhibition, suggesting potential for the treatment of gout and hyperuricemia. nih.govresearchgate.net

Structure-Activity Relationships for Xanthine Oxidase Inhibition

For a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, the nature of the substituent on the benzamido ring significantly influences XO inhibitory activity. Specifically, the presence of a fluoro group at the para position or a chloro group has been shown to result in excellent XO inhibitory activity. mdpi.com This suggests that electron-withdrawing groups at this position enhance the inhibitory potential of the molecule. The thiazole ring itself is a key feature in many non-purine XO inhibitors. mdpi.com

Enzyme Kinetics Studies (e.g., Mixed-Type Inhibition)

Enzyme kinetic studies have been performed on derivatives of 4-methylthiazole-5-carboxylic acid to determine their mechanism of xanthine oxidase inhibition. For instance, 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid has been identified as a mixed-type inhibitor of XO. mdpi.com This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. researchgate.net Mixed-type inhibition is a common characteristic among various XO inhibitors. researchgate.netrasayanjournal.co.in

Effects on Glucose Metabolism and Oxidative Stress

Thiazole derivatives have demonstrated significant potential in modulating glucose metabolism and combating oxidative stress, which are key pathological features of diabetes mellitus. rjptonline.org

Amelioration of Insulin (B600854) Sensitivity

Studies on a novel thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, have shown its capability to ameliorate insulin sensitivity. In animal models of diabetes, administration of this compound led to improvements in insulin resistance. rjptonline.org Thiazole derivatives, in general, are recognized for their potential to improve insulin sensitivity.

Reduction of Hyperglycemia

The same thiazole derivatives that improve insulin sensitivity have also been shown to reduce hyperglycemia. For example, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid administration in diabetic rats resulted in a significant decrease in elevated serum glucose levels. rjptonline.org This hypoglycemic effect is a hallmark of many thiazole-containing compounds. rjptonline.org

Attenuation of Oxidative Stress Markers (e.g., GSH, CAT, SOD, MDA)

Oxidative stress is a critical component in the pathogenesis of diabetic complications. Thiazole derivatives have been shown to mitigate oxidative stress by modulating key antioxidant enzymes and markers of lipid peroxidation. In diabetic rats treated with 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, a significant attenuation of oxidative stress was observed. This was evidenced by an increase in the levels of reduced glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), and a decrease in the level of malondialdehyde (MDA). rjptonline.org

Table 1: Effect of a 4-Methylthiazole Derivative on Oxidative Stress Markers

| Marker | Effect of Treatment with 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Biological Significance |

| GSH | Increased | A major intracellular antioxidant. |

| CAT | Increased | An enzyme that catalyzes the decomposition of hydrogen peroxide. |

| SOD | Increased | An enzyme that catalyzes the dismutation of superoxide radicals. |

| MDA | Decreased | A marker of lipid peroxidation and oxidative damage. |

This table is based on data for a derivative of this compound.

Anti-hyperlipidemic Effects

In addition to their effects on glucose metabolism, thiazole derivatives have also demonstrated beneficial effects on lipid profiles. Treatment with 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid in diabetic rats led to a significant reduction in serum triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C). Furthermore, a significant increase in the level of high-density lipoprotein cholesterol (HDL-C) was observed. rjptonline.org

Table 2: Anti-hyperlipidemic Effects of a 4-Methylthiazole Derivative

| Lipid Parameter | Effect of Treatment with 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid |

| Triglycerides (TG) | Decreased |

| Total Cholesterol (TC) | Decreased |

| LDL-C | Decreased |

| VLDL-C | Decreased |

| HDL-C | Increased |

This table is based on data for a derivative of this compound.

Enzyme Inhibition Mechanisms (General)

There is no specific information available in the reviewed scientific literature regarding the general enzyme inhibition mechanisms of this compound.

Binding to Active Sites

No studies detailing the binding of this compound to the active sites of any specific enzymes have been identified in the public domain.

Receptor Binding and Modulation of Cellular Signaling Pathways

There is no available research data on the binding of this compound to any specific cellular receptors or its subsequent effects on modulating cellular signaling pathways.

Structure Activity Relationship Sar Studies and Computational Approaches

Influence of Substituents on Biological Activity

The biological profile of compounds derived from the 4-methylthiazole-5-carboxaldehyde scaffold is highly dependent on the nature and position of various substituents.

The thiazole (B1198619) ring is a key pharmacophore whose substituents can dramatically alter biological efficacy. The reactivity and properties of thiazole derivatives are influenced by the substituents at the C-2, C-4, and C-5 positions. globalresearchonline.net For instance, in a series of 2-aminothiazole (B372263) derivatives, the position of substituents on an attached phenyl ring was shown to have a marked influence on antimycobacterial activity, with the order of activity being para > meta > ortho for bromo-substituted compounds. mdpi.com Modifications to the thiazole ring, such as the introduction of different groups, can strain the ring and require further structural consideration to optimize activity. globalresearchonline.net The methyl group at the C-4 position of this compound, being an electron-donating group, can affect the ring's basicity and nucleophilicity. globalresearchonline.net

The aldehyde group is a critical functional moiety, particularly in the context of enzyme inhibition. Molybdenum hydroxylases, such as aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO), are known to be involved in the metabolism of heterocyclic compounds. nih.gov For example, studies on VU0409106, a compound containing a methylthiazole moiety, revealed that its primary metabolism was NADPH-independent oxidation, with contributions from both AO and XO. nih.gov The inhibition of XO-catalyzed nitrite (B80452) reduction to nitric oxide by the AO inhibitor raloxifene (B1678788) further underscores the complex interplay between these enzymes and their substrates. nih.gov The aldehyde group at the C-5 position of this compound represents a potential site for interaction with and inhibition of enzymes like XO, making it a key feature for its biological activity profile.

The electronic properties of substituents on the thiazole ring or associated aryl rings are a determining factor for the biological activity of its derivatives.

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as nitro (NO₂) or fluoro (F) groups, particularly at the para position of an attached phenyl ring, has been shown to significantly enhance antibacterial activity. nih.gov This is often attributed to an increase in the lipophilicity of the molecule. nih.gov In one study, derivatives with a nitro group or a fluorine atom at the para position exhibited the highest antibacterial potency. mdpi.comnih.gov Conversely, placing a strong EWG on a benzene (B151609) ring of a thiazole-phenyl moiety can sometimes lead to a dramatic loss of activity by reducing the electron density of the atmosphere. science.gov

Electron-Donating Groups (EDGs): In contrast, the presence of electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) on an associated phenyl ring has been linked to a substantial decrease in antibacterial activity. nih.gov The methyl group on the thiazole ring itself is noted to affect the ring's basicity. globalresearchonline.net

The table below summarizes the general effects of these groups on the antimicrobial activity of thiazole derivatives.

| Group Type | Substituent Example | Position (on Phenyl Ring) | Observed Effect on Antibacterial Activity | Reference |

| Electron-Withdrawing | Fluoro (F) | para | Increased activity | nih.gov |

| Electron-Withdrawing | Nitro (NO₂) | para | Increased activity | nih.gov |

| Electron-Donating | Methyl (CH₃) | - | Decreased activity | nih.gov |

| Electron-Donating | Methoxy (OCH₃) | - | Decreased activity | nih.gov |

The aldehyde functional group at the C-5 position of this compound is a versatile chemical handle for synthesizing new derivatives, most notably hydrazones. Hydrazones are formed by the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. lew.roresearchgate.net This transformation is significant because hydrazone derivatives often exhibit a wide range of potent biological activities, including antifungal, anticancer, and anti-inflammatory properties. ccspublishing.org.cndergipark.org.tr For example, a series of novel 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives were synthesized and showed promising antifungal and anti-tobacco mosaic virus (TMV) activities. ccspublishing.org.cn The formation of the C=N-N linkage in hydrazones creates a new scaffold with unique electronic and structural properties, allowing for diverse interactions with biological targets. lew.ronih.gov

In Silico Prediction and Molecular Modeling

Computational techniques are indispensable tools for predicting the biological activity and understanding the molecular interactions of thiazole derivatives. Methods like 2D and 3D Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed. nih.gov

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. These models help in predicting the activity of new, unsynthesized compounds. nih.gov Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a target protein, such as an enzyme active site. science.govnih.gov For instance, docking studies on acetamide (B32628) derivatives of thiazole helped to understand their binding to the non-metallic active site of the urease enzyme. science.gov These in-silico approaches allow for the virtual screening of large libraries of compounds and the rational design of novel derivatives with improved potency and selectivity.

Quantum Chemical Calculations (e.g., Mulliken Atomic Charges, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. irjweb.comresearchgate.net These methods are used to calculate various molecular properties, including:

Mulliken Atomic Charges: This analysis helps to understand the charge distribution within a molecule, identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netkbhgroup.in For example, in one thiazole derivative, the analysis identified specific sulfur and carbon atoms as the most likely sites for nucleophilic attack due to their high positive charges. irjweb.com This information is crucial for understanding reaction mechanisms and intermolecular interactions like hydrogen bonding. science.govniscpr.res.in

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's stability and susceptibility to charge transfer. irjweb.comacs.org A smaller energy gap generally corresponds to higher reactivity. acs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. irjweb.comkbhgroup.in

These theoretical calculations have become an effective way to evaluate the structural and spectral characteristics of thiazole derivatives, complementing experimental findings. irjweb.comepstem.net

The table below presents sample data from DFT calculations on a thiazole derivative, illustrating the type of information obtained.

| Calculated Property | Method/Basis Set | Value (Sample) | Significance | Reference |

| HOMO Energy | B3LYP/6-311G(d,p) | -5.5293 eV | Represents the ability to donate an electron. | irjweb.com |

| LUMO Energy | B3LYP/6-311G(d,p) | -0.8302 eV | Represents the ability to accept an electron. | irjweb.com |

| HOMO-LUMO Energy Gap | B3LYP/6-311G(d,p) | -4.6991 eV | Explains charge transfer interactions and molecular reactivity. | irjweb.com |

| Mulliken Charge (S12) | B3LYP/6-311G(d,p) | Positive | Indicates a potential site for nucleophilic attack. | irjweb.com |

| Mulliken Charge (N5) | B3LYP/6-311G(d,p) | -0.428 | Indicates a potential site for electrophilic attack (electron-donating). | irjweb.com |

Conformational Analysis and Molecular Dynamics

The three-dimensional arrangement of a molecule, or its conformation, is pivotal to its biological activity. For this compound, the thiazole ring provides a rigid core, while the methyl and carboxaldehyde groups at positions 4 and 5, respectively, introduce a degree of flexibility. The orientation of the carboxaldehyde group relative to the thiazole ring is a key conformational feature. The PubChem database contains a computed 3D conformer of this compound, which provides a low-energy spatial arrangement of the molecule. nih.govuni.lu

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of a biological target, ligand-based drug design methodologies become essential tools for drug discovery. fishersci.ca These approaches utilize the structural information from a series of active compounds to develop a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity. The 4-methylthiazole (B1212942) scaffold is a common feature in many such studies.

For instance, research on derivatives of 4-methylthiazole-5-carboxylic acid has been conducted to identify potent anti-cancer agents. sigmaaldrich.com In these studies, the core thiazole structure serves as a key anchor, and modifications are made to the carboxylic acid group to explore the structure-activity relationship. The this compound moiety represents a synthetic precursor to such derivatives, and its structural features are integral to the initial pharmacophore hypotheses. koreascience.kr

Similarly, the thiazole scaffold is central to the design of small molecules targeting human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. thermofisher.com Although these studies may not use the carboxaldehyde derivative directly, the principles of ligand-based design applied to the broader class of thiazole-containing compounds underscore the importance of this heterocyclic system in generating lead compounds.

Target Identification and Mechanism of Action Elucidation

A significant challenge in drug discovery is the identification of the specific biological targets through which a compound exerts its effects. For this compound and its derivatives, several potential targets have been identified through various in silico and in vitro studies. These findings suggest that the 4-methylthiazole scaffold can be tailored to interact with a range of proteins, leading to diverse pharmacological activities.

For example, derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of mucin oncoproteins, which are potential targets for breast cancer therapy. sigmaaldrich.com In another study, 5-methylthiazole-based thiazolidinone derivatives were identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. nih.gov Furthermore, computational studies have pointed to human lactate dehydrogenase A (hLDHA) as a potential target for thiazole scaffold-based anticancer agents. thermofisher.com The diverse potential targets for derivatives of 4-methylthiazole are summarized in the table below.

| Derivative Class | Identified/Predicted Target | Potential Therapeutic Area | Reference |

| 4-Methylthiazole-5-carboxylic acid derivatives | Mucin (MUC1) oncoproteins | Breast Cancer | sigmaaldrich.com |

| 5-Methylthiazole-thiazolidinone conjugates | Cyclooxygenase-1 (COX-1) | Inflammation | nih.gov |

| Thiazole scaffold-based compounds | Human Lactate Dehydrogenase A (hLDHA) | Cancer | thermofisher.com |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | Gout, Hyperuricemia | |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Not specified, but shows anti-diabetic effects | Diabetes Mellitus |

These studies, while not directly on this compound, provide strong evidence for the types of biological pathways this chemical scaffold can modulate. The aldehyde functional group itself can be a reactive handle, potentially forming covalent bonds with target proteins, which could be a mechanism of action for some of its biological effects.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its 2D structure. This prediction is made by comparing the structure of the query compound to a large database of known biologically active substances. While a specific PASS prediction for this compound is not publicly available, the PASS methodology has been successfully applied to new thiazole derivatives.

Based on the known biological activities of structurally related compounds, a PASS analysis of this compound would likely predict a range of pharmacological effects. Given that its derivatives have shown anti-cancer, anti-inflammatory, and metabolic-modulating properties, it is reasonable to hypothesize that a PASS prediction would reflect these activities. sigmaaldrich.comnih.gov A study on a series of thiazole derivatives showed that PASS could reliably predict activities such as non-steroidal anti-inflammatory drug (NSAID), local anesthetic, and antioxidant effects. The same study also predicted potential psychotropic activities, including anxiolytic and anticonvulsant effects, for some thiazole compounds.

A hypothetical PASS prediction for this compound, based on the activities of its known derivatives, might include the activities listed in the table below. The probabilities (Pa for active, Pi for inactive) would be calculated by the software.

| Predicted Activity | Basis from Derivative Studies | Reference |

| Antineoplastic | Derivatives show activity against cancer cell lines and targets. | sigmaaldrich.comthermofisher.com |

| Anti-inflammatory | Derivatives show inhibition of inflammatory enzymes like COX-1. | nih.gov |

| Xanthine oxidase inhibitor | Carboxylic acid derivatives are potent inhibitors. | |

| Antidiabetic | Carboxylic acid derivatives show promise in animal models of diabetes. | |

| Anxiolytic/Anticonvulsant | Predicted for other thiazole derivatives by PASS. | |

| Antioxidant | Predicted for other thiazole derivatives by PASS. |

Emerging Research Areas and Potential Applications

Agrochemical Applications

The thiazole (B1198619) ring is a core structure in a number of successful fungicides and insecticides, suggesting that derivatives of 4-Methylthiazole-5-carboxaldehyde could be valuable in the development of new agrochemicals. While specific applications of this particular compound are still in early stages of research, its chemical structure makes it a candidate for the synthesis of novel pesticides. The exploration in this area is driven by the constant need for new active ingredients to manage resistance in pests and diseases.

Materials Science Applications

In the field of materials science, this compound is recognized as a useful building block, particularly for the synthesis of specialized polymers and organic materials. Its aldehyde group allows it to be readily incorporated into polymer chains, while the thiazole ring can impart unique thermal, electronic, or complexing properties to the resulting material. Research is focused on its potential use in creating conductive polymers, heat-resistant materials, or as a component in the synthesis of organic electronic materials.

Bioremediation (e.g., Heavy Metal Remediation via Siderophore Analogs)

A novel and environmentally significant potential application of this compound is in the field of bioremediation, specifically for the removal of heavy metals from contaminated soil and water. The concept involves designing and synthesizing artificial siderophores, which are small molecules that can strongly bind to metal ions. Naturally occurring siderophores are used by microorganisms to scavenge for iron. By creating synthetic analogs that are selective for toxic heavy metals, it may be possible to develop effective remediation agents. The structure of this compound, with its nitrogen and sulfur atoms, provides a good starting point for the design of such metal-chelating molecules.

Role in Quorum Sensing Interference to Combat Antimicrobial Resistance

One of the most promising areas of research for this compound is in the fight against antimicrobial resistance. Bacteria communicate through a process called quorum sensing (QS), which allows them to coordinate gene expression and virulence. nih.govyoutube.com Disrupting this communication can render pathogenic bacteria less harmful.

Recent studies have identified thiazole derivatives as potent inhibitors of quorum sensing in the opportunistic human pathogen Pseudomonas aeruginosa. nih.govnih.gov This bacterium uses QS to regulate the expression of virulence factors and biofilm formation. youtube.com Research has shown that compounds derived from thiazole structures can act as inhibitors for key QS receptors like LasR and PqsR. nih.govnih.gov By blocking these receptors, the bacteria's ability to cause infection is diminished. nih.gov The development of such "pathoblockers" is a novel strategy to combat infections without exerting the selective pressure that leads to conventional antibiotic resistance. nih.gov

**Table 1: Research on Thiazole Derivatives as Quorum Sensing Inhibitors in *P. aeruginosa***

| Target Receptor | Key Findings | Reference |

|---|---|---|

| PqsR (MvfR) | Thiazole derivatives were optimized to act as potent inverse agonists, blocking the production of virulence factors like pyocyanin. | nih.gov |

| LasR | Structure-based virtual screening identified novel thiazole derivatives as potential LasR antagonists, disrupting the protein's function. | nih.gov |

Catalysis, specifically Organocatalysis

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The unique chemical structure of this compound suggests its potential as a precursor for certain types of organocatalysts. Specifically, the thiazole ring is a key component of thiamine (B1217682) (Vitamin B1), which is a natural biocatalyst. The aldehyde group on the molecule could also participate in or be modified for catalytic processes. While this application is still largely theoretical, the structural similarities to known catalysts make it an intriguing candidate for future research in the development of new, efficient, and environmentally friendly catalytic systems.

Conclusion and Future Perspectives

Summary of Key Research Findings

Research into 4-Methylthiazole-5-carboxaldehyde has yielded several critical findings. Primarily, it is recognized as a crucial intermediate in the synthesis of Cefditoren pivoxil, a third-generation cephalosporin (B10832234) antibiotic. nih.govgoogle.com This has established its importance in the pharmaceutical industry. Beyond this specific application, the compound serves as a versatile starting material for a wide array of heterocyclic compounds and potential pharmaceuticals. alfa-chemical.com

Investigations have explored its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases, with additional studies pointing towards possible neuroprotective effects. alfa-chemical.com While research on the aldehyde itself is ongoing, significant work has been done on its derivatives. For instance, derivatives of its corresponding carboxylic acid, 4-methylthiazole-5-carboxylic acid, have been synthesized and evaluated as potent anti-cancer agents, particularly as inhibitors of mucin oncoproteins which are targets in breast cancer therapy. researchgate.net

Furthermore, the broader family of thiazole-containing molecules, for which this compound is a valuable precursor, demonstrates a vast range of biological activities. These include anticancer, antimicrobial, anticonvulsant, antifungal, antiviral, and antioxidant properties. Specific research on a derivative, 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has shown promising results in animal models for improving insulin (B600854) sensitivity and managing hyperlipidaemia associated with diabetes. nih.gov Another area of significant findings is the development of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as effective xanthine (B1682287) oxidase inhibitors, presenting a potential therapeutic strategy for gout and hyperuricemia. researchgate.net

Challenges and Opportunities in this compound Research

The primary challenges in the research and application of this compound have historically been centered on its synthesis. Early methods were often problematic for large-scale production, employing hazardous and corrosive reagents like phosphorus oxychloride (POCl3) or requiring very high temperatures (200 to 700°C), making the processes industrially challenging and not economically viable. google.comgoogle.com The stability of the final product during large-scale manufacturing has also been a noted difficulty. nih.gov

These challenges, however, create significant opportunities for innovation. There is a clear demand for the development of more efficient, eco-friendly, and scalable synthetic routes. nih.gov Research into novel catalytic systems, such as the use of Pd/BaSO4 for the hydrogenation of the corresponding carboxylic acid chloride, represents a step in this direction. nih.gov Further exploration of new catalysts and reaction conditions remains a key opportunity for chemical engineers and organic chemists.

The greatest opportunity lies in the compound's role as a versatile scaffold. The thiazole (B1198619) ring is a privileged structure in medicinal chemistry, and this compound provides a gateway to an extensive library of novel compounds. mdpi.comnih.gov The potential to synthesize new derivatives and screen them for a wide range of biological activities offers a promising avenue for drug discovery. The use of computational methods, such as in silico screening and molecular modeling, can accelerate the identification of potent derivatives and their biological targets, presenting another major opportunity for the field. researchgate.net

Translational Research and Clinical Relevance

The most direct and established clinical relevance of this compound is its integral role in the manufacturing of the antibiotic Cefditoren pivoxil, which is approved for treating bacterial infections. nih.govgoogle.com This solidifies its importance from a translational perspective, as improvements in its synthesis directly impact the production of a clinically used drug.

The translational potential extends significantly to the research on its derivatives. Studies on derivatives targeting type 2 diabetes mellitus, which have shown positive effects on glucose intolerance, insulin resistance, and hyperlipidaemia in animal models, represent a clear path toward potential clinical applications. nih.gov Similarly, research into derivatives as xanthine oxidase inhibitors for treating gout has progressed to in vivo animal studies, demonstrating significant reductions in serum uric acid. researchgate.net This marks a critical step in translating a laboratory finding into a potential therapeutic.

While the broader anticancer and antimicrobial activities of the thiazole class are well-documented, much of this research is in the preclinical or discovery phase. mdpi.comnih.gov The successful development of derivatives for specific indications like diabetes and gout provides a strong rationale for advancing other promising thiazole-based compounds through the drug development pipeline, highlighting the significant future translational relevance of this chemical family.

Directions for Advanced Interdisciplinary Studies

The future of this compound research will be heavily reliant on interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: Continued exploration of the structure-activity relationships (SAR) of novel derivatives is crucial. By systematically modifying the core structure and evaluating the effects on biological activity, researchers can design more potent and selective agents for targets related to cancer, metabolic diseases, and infectious agents. researchgate.netnih.govresearchgate.net

Organic Chemistry and Chemical Engineering: A major focus should be on green chemistry principles to develop sustainable, safe, and scalable synthesis processes. This includes research into novel catalytic systems (potentially moving beyond palladium), flow chemistry applications, and process optimization to reduce waste and energy consumption, making industrial production more viable. nih.govgoogle.com

Computational Chemistry and Biology: The integration of in silico methods is essential for modern drug discovery. Molecular docking studies can predict how derivatives bind to target proteins, such as xanthine oxidase or various kinases, while quantitative structure-activity relationship (QSAR) models can guide the synthesis of more effective compounds. researchgate.net

Biochemistry and Molecular Biology: To move beyond identifying active compounds, it is critical to elucidate their precise mechanisms of action. This involves detailed studies to identify the specific molecular targets and signaling pathways they modulate. For example, investigating how certain derivatives induce apoptosis in cancer cells or modulate inflammatory pathways in metabolic diseases will be key. nih.gov

Materials Science: The development of novel catalysts, potentially involving nanomaterials, could revolutionize the synthesis of this compound and its derivatives. Research into new support materials for catalysts could enhance reaction efficiency and catalyst recyclability, aligning with the goals of sustainable chemical manufacturing. nih.gov

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound as a cornerstone for developing next-generation therapeutics.

常见问题

Q. What are the key physical and chemical properties of 4-Methylthiazole-5-carboxaldehyde critical for experimental design?

- Answer : The compound (CAS 82294-70-0) has a molecular formula C₅H₅NOS , molecular weight 127.16 g/mol , and a melting point range of 74–78°C . Its structure includes a thiazole ring substituted with a methyl group at position 4 and an aldehyde at position 5. These properties are crucial for solubility studies, reaction planning (e.g., aldehyde reactivity), and purification methods like recrystallization.

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : A representative synthesis involves condensation reactions using NaH as a base in THF under inert conditions. For example, it was synthesized via Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate and purified via column chromatography . Alternative routes may involve thiazole ring formation from precursors like thioureas or via cyclization of thioamides.

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in a cool, dry environment (2–8°C) under inert gas (e.g., N₂) to prevent oxidation of the aldehyde group. Handle with gloves in a fume hood due to potential skin/eye irritation . Note: Patent restrictions may apply for commercial or clinical applications, requiring legal review .

Advanced Research Questions

Q. How is this compound employed in enantioselective synthesis?

- Answer : It serves as a substrate in aldol-elimination reactions for synthesizing α-methylene-β-hydroxy imides. Under mild oxidative conditions, it reacts with ketene silyl acetals to yield products in 84% yield without forming pyridine-N-oxides, demonstrating compatibility with stereochemically sensitive protocols .

Q. What role does this compound play in synthesizing bioactive molecules like antibiotics?

- Answer : It is a key intermediate in synthesizing Cefditoren pivoxil , a third-generation cephalosporin antibiotic. The aldehyde group undergoes condensation with β-lactam precursors to form the thiazolyl ethenyl side chain, critical for bacterial cell wall inhibition .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Answer : Contradictions in NMR/IR data (e.g., unexpected peaks due to tautomerism) can be resolved via:

- DFT calculations to predict stable tautomers.

- Variable-temperature NMR to assess dynamic equilibria.

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related thiazole derivatives .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

Q. What strategies optimize reaction yields when using this compound in multicomponent reactions?

- Answer :

- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.

- Catalyst screening : Cu(I) catalysts enhance regioselectivity in triazole-thiazole hybrid syntheses .

- Temperature control : Maintain ≤60°C to prevent aldehyde decomposition .

Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound?

- Answer : The electron-withdrawing thiazole ring increases the electrophilicity of the aldehyde group, favoring nucleophilic additions (e.g., Grignard reactions). Substituent effects were studied via Hammett plots in related thiazole-carboxaldehydes .

Methodological Considerations

Q. Stability Studies

Q. Handling Data Contradictions

- Example : If melting point discrepancies arise (e.g., 74–78°C vs. literature 70–75°C), verify purity via elemental analysis (C, H, N, S) and DSC to detect polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。